molecular formula C18H17N3O3 B1139094 TCS 2210 CAS No. 1201916-31-5

TCS 2210

Número de catálogo B1139094
Número CAS: 1201916-31-5
Peso molecular: 323.35
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TCS 2210 is a synthetic cannabinoid receptor agonist (SCRA) that was developed in the laboratory of Professor Thomas J. Schmidt at the University of Illinois at Urbana-Champaign. It is a member of the naphthoylindole family of SCRAs, and is the first of its kind to be synthesized. TCS 2210 has been studied extensively in both in vitro and in vivo systems and has shown to possess numerous biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. It has been used in a variety of laboratory applications and has been shown to be a useful tool for studying the endocannabinoid system.

Mecanismo De Acción

Target of Action

TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of TCS 2210 are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .

Mode of Action

TCS 2210 interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 may play a role in promoting the differentiation of these cells into neurons .

Biochemical Pathways

The increased expression of β-iii tubulin and nse suggests that tcs 2210 may influence the pathways related to neuronal differentiation and neurite outgrowth .

Pharmacokinetics

It is known that tcs 2210 is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.

Result of Action

The action of TCS 2210 results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 can effectively induce neuronal differentiation .

Action Environment

It is known that tcs 2210 is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of TCS 2210 .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of TCS 2210 involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3,4,5-tetrachlorobenzoic acid in the presence of a coupling agent.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,3,4,5-tetrachlorobenzoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3,4,5-tetrachlorobenzoic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

Número CAS

1201916-31-5

Nombre del producto

TCS 2210

Fórmula molecular

C18H17N3O3

Peso molecular

323.35

Sinónimos

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.